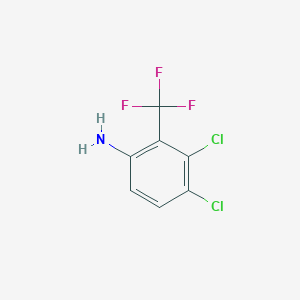
3,4-Dichloro-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(trifluoromethyl)aniline typically involves the halogenation of p-chlorobenzotrifluoride followed by an ammoniation reaction. The process begins with the chlorination of p-chlorobenzotrifluoride using chlorine gas in the presence of iron and ferric chloride as catalysts. The reaction is conducted at elevated temperatures to ensure complete halogenation. The resulting product is then subjected to ammoniation, where ammonia is introduced to replace the halogen atoms with amino groups, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitro compounds and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 2,4-Dichloro-6-(trifluoromethyl)aniline
Comparison: 3,4-Dichloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C7H4Cl2F3N |
|---|---|
Molekulargewicht |
230.01 g/mol |
IUPAC-Name |
3,4-dichloro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 |
InChI-Schlüssel |
WRHGPXDERSRCOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



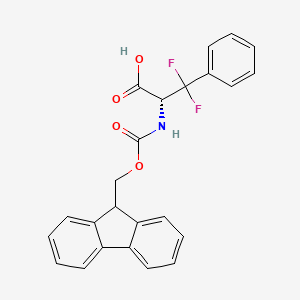

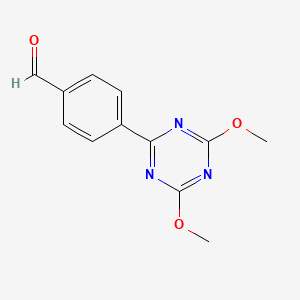


![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
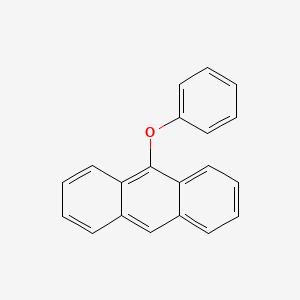
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)

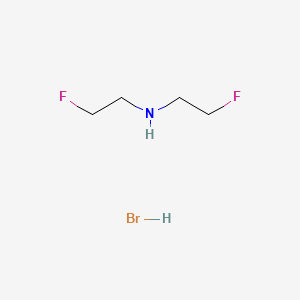
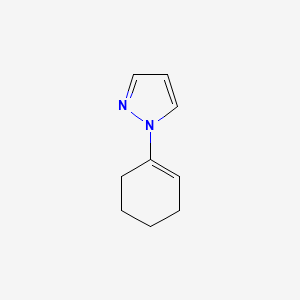

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
